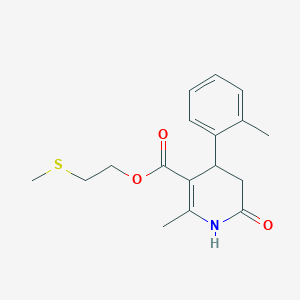

![molecular formula C20H23NO5 B5544712 1-[2-(1,3-benzodioxol-5-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol](/img/structure/B5544712.png)

1-[2-(1,3-benzodioxol-5-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis The synthesis of related compounds involves reactions of specific phenyl derivatives with Grignard reagents to produce tertiary aminoalcohols, which exhibit antioxidant activity. These compounds, including analogs of trihexyphenidyl (cyclodol), demonstrate that the antioxidant properties depend on the alkyl chain length on the benzene ring (Isakhanyan et al., 2011).

Molecular Structure Analysis Studies on similar molecules have utilized IR, 1H-NMR, 13C-NMR spectral data, and theoretical calculations (e.g., B3LYP/6-31G(d,p) and HF/6-31G(d,p)) to determine molecular structure, including bond angles, bond lengths, and HOMO-LUMO energy. These analyses offer insights into the electronic and structural attributes of the compounds (Kotan & Yüksek, 2016).

Chemical Reactions and Properties The chemical reactivity and properties of related compounds have been characterized through various synthetic routes and analyses, indicating the potential for diverse chemical transformations and interactions. For example, the synthesis of specific aminoalcohols involves nucleophilic addition reactions, highlighting the compounds' reactivity (Isakhanyan et al., 2014).

Physical Properties Analysis The physical properties, such as crystallinity and molecular geometry, have been examined through X-ray crystallography and theoretical DFT studies. These analyses provide detailed information on the compounds' structural conformations and stability (Attia et al., 2014).

科学的研究の応用

Synthesis and Chemical Properties Research has led to the development of Mannich base derivatives of bioactive benzyl-1,3-benzodioxo-5-ols, which include compounds related to "1-[2-(1,3-benzodioxol-5-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol." These compounds are linked to potential applications as insect growth regulators and possess anti-leukemic and antimitotic properties. The study by Jurd (1985) outlines the reaction of sesamol with aromatic aldehydes and morpholine or piperidine, leading to these Mannich bases (Jurd, 1985).

Antioxidant Activity Another study explored the synthesis and antioxidant activity of related tertiary aminoalcohols. Isakhanyan et al. (2011) synthesized new compounds through reactions with various Grignard reagents, demonstrating that these compounds exhibit antioxidant activities dependent on the alkyl chain's length (Isakhanyan et al., 2011).

Corrosion Inhibition The inhibitive action of synthesized benzimidazole derivatives on corrosion of steel in hydrochloric acid solutions has been studied. Compounds like "1-[2-(1,3-benzodioxol-5-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol" have been evaluated for their efficiency in corrosion inhibition, showcasing the potential industrial applications of such compounds in protecting metals from corrosion (Yadav et al., 2016).

Chiral Synthesis Research into the chiral synthesis of related compounds has been conducted to explore potential pharmaceutical applications. Prabhakaran et al. (2004) described the resolution and synthesis processes leading to norepinephrine reuptake inhibitors, highlighting the importance of chiral synthesis in developing more effective and selective drugs (Prabhakaran et al., 2004).

Advanced Synthesis Techniques Efforts to improve synthesis techniques for pharmaceutical compounds, such as Aprepitant, involve the use of "1-[2-(1,3-benzodioxol-5-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol" related structures. Brands et al. (2003) detailed an efficient synthesis approach that enhances the production process of clinically relevant drugs, showcasing the compound's role in innovative pharmaceutical manufacturing (Brands et al., 2003).

特性

IUPAC Name |

1-[2-(1,3-benzodioxol-5-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO5/c22-16(12-21-7-9-23-10-8-21)13-24-18-4-2-1-3-17(18)15-5-6-19-20(11-15)26-14-25-19/h1-6,11,16,22H,7-10,12-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDTZGLBBXMLAMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(COC2=CC=CC=C2C3=CC4=C(C=C3)OCO4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(1,3-Benzodioxol-5-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(benzoylamino)methyl]-4,6-dibromophenyl 2,4-dichlorobenzoate](/img/structure/B5544629.png)

![N-(5-isoxazolylmethyl)-N-methyl-2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B5544632.png)

![N,N,2-trimethyl-4-phenyl-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5544646.png)

![N,4-dimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5544651.png)

![3-(3-hydroxy-3-methylbutyl)-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B5544652.png)

![4-(3-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5544688.png)

![N-[1-(1-benzothien-5-ylcarbonyl)-4-piperidinyl]-2-pyrimidinamine](/img/structure/B5544699.png)

![6-methyl-N-[1-(4-methyl-2-pyridinyl)propyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5544706.png)

![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-{[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetyl}piperidine](/img/structure/B5544707.png)

![2-(1,3-benzodioxol-5-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5544718.png)

![2-ethyl-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)butanamide](/img/structure/B5544721.png)

![6-(3-methoxyphenyl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5544723.png)